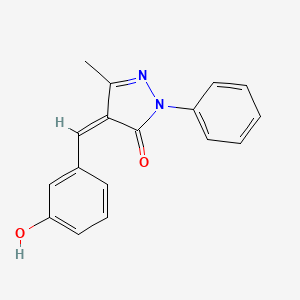
4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as HPPH, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, such as its ability to act as a photosensitizer for photodynamic therapy, as well as its anti-tumor and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields, including photodynamic therapy, anti-tumor and anti-inflammatory effects, and as a fluorescent probe for imaging. As a photosensitizer, 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have high efficacy in killing cancer cells when activated by light. This makes it a promising candidate for the treatment of various types of cancer, including prostate, breast, and lung cancer. Additionally, 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is based on its ability to generate reactive oxygen species (ROS) when activated by light. This leads to the destruction of cancer cells and the induction of apoptosis. 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of certain enzymes involved in inflammation, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can induce cell death in cancer cells, while sparing normal cells. Additionally, 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to have anti-inflammatory effects, which could be attributed to its ability to inhibit the activity of certain enzymes involved in inflammation. 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have minimal toxicity in animal models, which could make it a promising candidate for further clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its high efficacy in killing cancer cells when activated by light. This makes it a promising candidate for the treatment of various types of cancer. Additionally, 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to have minimal toxicity in animal models, which could make it a safe candidate for further clinical studies. However, one limitation of using 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its dependence on light activation, which could limit its efficacy in certain types of cancer.
Direcciones Futuras
There are several future directions for the study of 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction could involve the development of new methods for the synthesis of 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which could lead to more efficient and cost-effective production. Additionally, further studies could be conducted to explore the potential applications of 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in other fields, such as imaging and anti-inflammatory therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in humans, which could pave the way for its use in the treatment of various types of cancer and inflammatory diseases.
Conclusion:
In conclusion, 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a unique chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. The synthesis method for 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves a multistep process that yields a high purity product. 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in photodynamic therapy, anti-tumor and anti-inflammatory effects, and as a fluorescent probe for imaging. The mechanism of action of 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is based on its ability to generate ROS when activated by light, leading to the destruction of cancer cells and the induction of apoptosis. 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to have minimal toxicity in animal models, which could make it a promising candidate for further clinical studies. Finally, there are several future directions for the study of 4-(3-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, including the development of new synthesis methods, exploring its potential applications in other fields, and conducting clinical trials to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
(4Z)-4-[(3-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-16(11-13-6-5-9-15(20)10-13)17(21)19(18-12)14-7-3-2-4-8-14/h2-11,20H,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAOWTSFXUAHCK-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



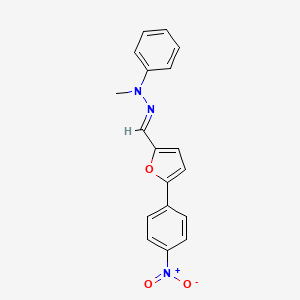
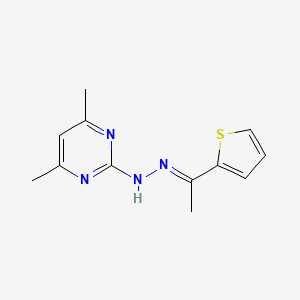
![4-[(2-chlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3858114.png)
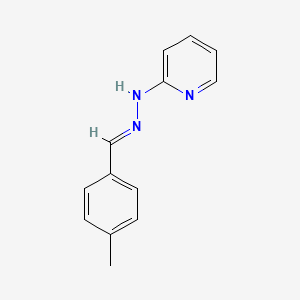
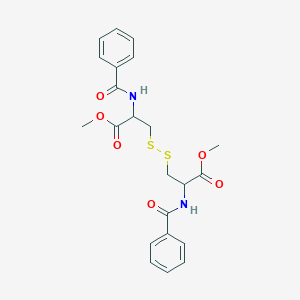
![4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858130.png)
![2-cyano-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3858133.png)
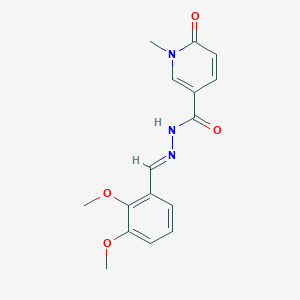
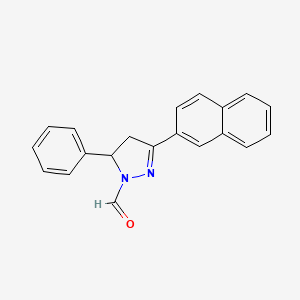

![N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide](/img/structure/B3858161.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-oxazolidine](/img/structure/B3858166.png)
![3-[4-(benzyloxy)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B3858173.png)
![1-benzyl-3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858188.png)